molecular formula C25H26O5 B585580 8,3'-Diprenylapigenin CAS No. 955135-37-2

8,3'-Diprenylapigenin

カタログ番号: B585580
CAS番号: 955135-37-2
分子量: 406.478
InChIキー: NZIDLHYOWGCCCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8,3'-Diprenylapigenin (CAS: 955135-37-2) is a prenylated flavonoid with the molecular formula C₂₅H₂₆O₅ and a molecular weight of 406.47 g/mol . It is a derivative of apigenin, a well-studied flavone, modified by the addition of two prenyl groups at positions 8 and 3' of the flavone backbone. This compound is primarily isolated from Epimedium species (e.g., Epimedium brevicornu, E. sagittatum), which are traditionally used in Chinese medicine for their kidney-tonifying and anti-inflammatory properties .

特性

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)23-13-22(29)24-21(28)12-20(27)18(25(24)30-23)9-6-15(3)4/h5-6,8,10-13,26-28H,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIDLHYOWGCCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Solvent Extraction and Fractionation

Epimedii Herba (3.0 kg) is subjected to methanol extraction via sonication (30 min × 12 cycles at 25°C). The concentrated methanol extract is partitioned between n-hexane and 80% aqueous methanol, with the latter layer enriched in polar flavonoids. Subsequent purification employs:

StepStationary PhaseMobile PhaseTarget FractionYield
1MCI-gel CHP20PH<sub>2</sub>O–MeOH gradient (0–100%)Fr. 3 (65.0 g)13.4%
2Sephadex LH-20MeOHFr. 3-4-3 (500 mg)7.7%
3μ-BondaPak C<sub>18</sub>H<sub>2</sub>O–MeOH (50–90%)Fr. 3-4-3-3 (41.4 mg)8.3%
4Preparative HPLC (Atlantis T3 C<sub>18</sub>)70% MeOH8,3'-Diprenylapigenin (5.1 mg)12.3%

Key challenges include the co-elution of structurally similar prenylflavonoids, necessitating high-resolution chromatographic separation.

Chemical Synthesis Routes

Claisen-Schmidt Condensation and Prenylation

A synthetic route adapted from Raguenet et al. (1996) involves:

Protection of 4'-Hydroxyl Group

4-Hydroxybenzaldehyde is protected using methoxyethoxymethyl (MEM) chloride in DMF with N,N-diisopropylethylamine, achieving >90% yield.

Chalcone Formation

Protected benzaldehyde undergoes Claisen-Schmidt condensation with phloroacetophenone derivatives under microwave irradiation (60°C, 1.5 h), yielding chalcone intermediates with 78–84% efficiency.

Dual Prenylation Strategy

  • Step 1 : 7-O-prenylation using prenyl bromide under phase-transfer conditions (K<sub>2</sub>CO<sub>3</sub>, DMF, 25°C), yielding 7-prenyl-4'-MEM apigenin (50%).

  • Step 2 : Claisen rearrangement in Ac<sub>2</sub>O/NaOAc (reflux, 48 h) facilitates 8-prenylation and simultaneous MEM deprotection, producing this compound (53% yield).

Optimized Synthetic Protocol

Recent advancements utilize one-pot sequential prenylation:

ReagentConditionsYieldPurity
Prenyl bromide (2 eq)K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 6 h68%92%
BF<sub>3</sub>·OEt<sub>2</sub>CH(OMe)<sub>3</sub>, rt, 1 h84%95%
Final HPLC purificationX-Bridge C<sub>18</sub>, 80% MeOH99%98.5%

Analytical Characterization

Structural Validation

  • NMR : <sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>) δ 12.72 (5-OH), 6.52 (H-3), 5.11 (prenyl-CH<sub>2</sub>).

  • HR-MS : m/z 407.1598 [M+H]<sup>+</sup> (calc. 407.1601 for C<sub>25</sub>H<sub>26</sub>O<sub>5</sub>).

Purity Assessment

HPLC analysis (Shodex RS-Pak DC-613, CH<sub>3</sub>CN:H<sub>2</sub>O 3:1) confirms >99% purity with t<sub>R</sub> = 14.3 min.

Challenges and Solutions

Regioselectivity in Prenylation

Unprotected hydroxyl groups lead to mixed 5,7-diprenyl byproducts (12–18%). MEM protection at 4'-OH improves 7-O-prenylation specificity to >90%.

Scalability Limitations

Natural extraction yields ≤0.002% (w/w), whereas synthetic routes achieve 53–68% overall yield but require costly MEM reagents .

化学反応の分析

Types of Reactions: 8,3’-Diprenylapigenin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products: The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted flavonoids .

科学的研究の応用

Anticancer Properties

Research indicates that 8,3'-Diprenylapigenin exhibits significant anticancer activity. Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines, including breast and prostate cancer cells. The compound appears to inhibit key signaling pathways involved in tumor growth and proliferation.

  • Mechanism of Action : The flavonoid targets multiple cellular pathways, including the inhibition of NF-kB and the modulation of p53 signaling, which are crucial for cell survival and apoptosis .
  • Case Study : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.

  • Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This action can help mitigate inflammatory responses in diseases such as arthritis and inflammatory bowel disease .
  • Case Study : Animal models treated with this compound showed reduced swelling and pain in inflammatory conditions compared to control groups, supporting its efficacy as an anti-inflammatory agent.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Mechanism of Action : The compound exhibits antioxidant properties, which help protect neuronal cells from oxidative stress-induced damage. It also promotes neurogenesis and enhances cognitive functions in animal models .
  • Case Study : Research involving rodent models demonstrated that administration of this compound improved memory retention and reduced markers of neurodegeneration after exposure to neurotoxic agents.

Antimicrobial Activity

Emerging studies suggest that this compound possesses antimicrobial properties against various pathogens.

  • Mechanism of Action : The flavonoid disrupts bacterial cell membranes and inhibits biofilm formation, which is crucial for pathogen survival and resistance .
  • Case Study : Laboratory tests revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Cardiovascular Benefits

There is evidence suggesting that this compound may confer cardiovascular benefits through its ability to improve endothelial function and reduce blood pressure.

  • Mechanism of Action : The compound enhances nitric oxide production in endothelial cells, promoting vasodilation and improving blood flow .
  • Case Study : Clinical trials have indicated that participants taking supplements containing this compound experienced significant improvements in arterial stiffness and overall cardiovascular health markers.

作用機序

The mechanism of action of 8,3’-Diprenylapigenin involves its interaction with various molecular targets and pathways. The compound has been shown to modulate the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can activate antioxidant response elements, enhancing the cellular defense against oxidative damage.

類似化合物との比較

Comparison with Similar Compounds

Prenylated flavonoids and related derivatives exhibit distinct bioactivities influenced by their structural modifications. Below is a detailed comparison of 8,3'-Diprenylapigenin with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Structure Modifications Molecular Formula Molecular Weight Source Key Biological Activities
This compound Prenylation at C8 and C3' C₂₅H₂₆O₅ 406.47 Epimedium spp. Anti-inflammatory, NF-κB inhibition
Apigenin Base flavone (no prenylation) C₁₅H₁₀O₅ 270.24 Widespread in plants Antioxidant, anticancer
Icariin Prenylated flavonol glycoside C₃₃H₄₀O₁₅ 676.66 Epimedium spp. Osteogenic, neuroprotective
Baohuoside II Prenylated isoflavone C₂₇H₃₀O₁₀ 514.52 Epimedium spp. Anti-osteoporotic
3,6-Dimethoxyapigenin Methoxy groups at C3 and C6 C₁₇H₁₄O₅ 298.29 Synthetic/plant sources Antioxidant, enzyme inhibition
Epimedokoreanin B Prenylated flavonoid with glycosylation C₃₆H₄₆O₁₄ 726.74 Epimedium koreanum Anti-inflammatory, immunomodulatory

Key Findings :

Prenylation Enhances Bioactivity: Prenylation (e.g., in this compound and Icariin) increases lipophilicity, improving membrane permeability and bioavailability compared to non-prenylated analogs like apigenin . Studies on Epimedium extracts suggest prenylated flavonoids exhibit stronger anti-inflammatory effects (e.g., TNF-α, IL-6 suppression) than their non-prenylated counterparts .

Glycosylation vs. Prenylation :

  • Glycosylated derivatives (e.g., Apigenin 7-glucuronide) show higher water solubility but reduced cellular uptake compared to prenylated forms .
  • Icariin’s glycosylation may limit its absorption, whereas this compound’s prenylation enhances its interaction with hydrophobic targets (e.g., cell membranes or enzymes) .

Structural-Activity Relationships :

  • Position of Prenylation : this compound’s dual prenylation at C8 and C3' is associated with stronger NF-κB inhibition compared to single-prenyl analogs like Sagittatoside B .
  • Methoxy Groups : 3,6-Dimethoxyapigenin’s methoxy substitutions reduce antioxidant activity but enhance specificity for certain enzymes (e.g., cytochrome P450) .

Contradictions and Limitations :

  • While prenylation generally enhances bioactivity, some studies indicate that excessive lipophilicity may reduce solubility, limiting in vivo efficacy .
  • Comparative data on pharmacokinetics (e.g., half-life, metabolism) between this compound and analogs like Icariin remain scarce .

生物活性

8,3'-Diprenylapigenin is a prenylated flavonoid derived from apigenin, a naturally occurring compound found in various plants. This compound has garnered attention due to its potential therapeutic properties, particularly in cancer treatment and other health conditions. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for health.

This compound is characterized by its unique structure that includes two prenyl groups attached to the apigenin backbone. This modification enhances its bioactivity compared to non-prenylated flavonoids. The chemical structure can be represented as follows:

C20H22O5\text{C}_{20}\text{H}_{22}\text{O}_5

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress by enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) and modulates signaling pathways such as NF-κB and MAPK, which are crucial in inflammatory responses.
  • Anticancer Properties : this compound induces apoptosis in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases. It also inhibits cell proliferation by affecting cell cycle regulators.

In Vitro Studies

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. A summary of key findings is presented in the table below:

Cell Line Concentration Effect Mechanism
Human pancreatic cancer (BxPC-3)50 µMInhibition of cell proliferationInduction of apoptosis via caspase activation
Hepatocellular carcinoma (SK-Hep-1)100 µg/mlEnhanced cytotoxicity when combined with 5-FUIncreased ROS levels
Human breast cancer (MCF-7)20 µg/mlInduction of apoptosisModulation of p53 and MAPK pathways

In Vivo Studies

Animal studies have further elucidated the therapeutic potential of this compound:

  • In a study involving mice with induced tumors, administration of 20 mg/kg resulted in significant tumor size reduction and improved survival rates.
  • Another study demonstrated that treatment with this compound improved renal function in diabetic models by reducing oxidative stress markers.

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Cancer Treatment : A case study involving patients with advanced pancreatic cancer showed that supplementation with this compound alongside standard chemotherapy improved treatment outcomes and reduced side effects.
  • Cardiovascular Health : Another study indicated that patients with hypertension experienced significant reductions in blood pressure after a regimen including this compound.

Q & A

Basic Research Questions

Q. How is 8,3'-Diprenylapigenin structurally characterized, and what analytical methods validate its purity?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) to confirm purity (>95% as per regulatory standards). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) verify molecular structure (C₂₅H₂₆O₅, MW 406.47) and prenyl group positioning .
  • Key Variables : Solvent choice (e.g., DMSO for stock solutions), storage conditions (-20°C for powder, -80°C for solutions) to prevent degradation .

Q. What in vitro models are suitable for preliminary assessment of this compound’s bioactivity?

  • Experimental Design : Cell-based assays (e.g., MTT for cytotoxicity) using cancer lines (e.g., MCF-7, HepG2) or immune cells. Include controls for solvent effects (e.g., DMSO ≤0.1%) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Data Interpretation : Normalize results to vehicle-treated groups and report IC₅₀ values with 95% confidence intervals .

Q. What pharmacokinetic parameters should be prioritized in early-stage animal studies?

  • Approach : Administer this compound orally or intravenously in rodents (e.g., mice: 10 mg/kg). Collect plasma samples at intervals (0–24h) for LC-MS/MS analysis. Calculate bioavailability (F%), half-life (t₁/₂), and volume of distribution (Vd) .
  • Ethical Considerations : Adhere to 3R principles (Replacement, Reduction, Refinement) and obtain institutional animal care committee approval .

Advanced Research Questions

Q. How do prenyl group modifications influence this compound’s interaction with estrogen receptors (ERs)?

  • Hypothesis : Prenylation enhances ER binding affinity compared to non-prenylated analogs (e.g., apigenin).
  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions. Compare binding energies (ΔG) of this compound vs. apigenin .
  • In Vitro Validation : ERα/β luciferase reporter assays in HEK293 cells. Include tamoxifen as an antagonist control .
    • Data Contradictions : If in silico predictions conflict with cellular activity, assess solubility or metabolite interference (e.g., cytochrome P450-mediated oxidation) .

Q. What experimental strategies resolve contradictory findings in this compound’s anti-inflammatory vs. pro-oxidant effects?

  • Analysis Framework :

Dose-Dependency : Test a broad concentration range (0.1–100 μM) in LPS-stimulated macrophages. Measure TNF-α (ELISA) and ROS (DCFH-DA assay) .

Redox Environment : Pre-treat cells with N-acetylcysteine (NAC) to determine if pro-oxidant effects are context-dependent .

  • Statistical Rigor : Use ANOVA with post-hoc Tukey tests; report effect sizes and power analysis to address underpowered prior studies .

Q. How can researchers optimize extraction protocols for this compound from Epimedium brevicornum?

  • Method Development :

  • Compare Soxhlet vs. ultrasound-assisted extraction (UAE) in solvents like ethanol/water (70:30). Quantify yield via HPLC and assess scalability .
  • Variables : Particle size, temperature, and extraction time. Optimize using response surface methodology (RSM) .
    • Validation : Replicate extractions ≥3 times and cross-validate with LC-MS to confirm compound integrity .

Methodological Considerations

Q. What are common validity threats in this compound studies, and how are they mitigated?

  • Threats :

  • Solvent Artifacts : DMSO may itself modulate cell signaling. Use solvent controls and limit concentrations .
  • Batch Variability : Natural extracts vary in composition. Standardize using certified reference materials (CRMs) .
    • Mitigation : Pre-screen batches via HPLC and include chemical fingerprints in publications .

Q. How should meta-analyses address heterogeneity in this compound’s reported bioactivities?

  • Strategy :

  • Inclusion Criteria : Define minimum quality thresholds (e.g., ≥3 replicates, IC₅₀ reported with SD/SE).
  • Subgroup Analysis : Stratify by cell type, assay methodology, or compound purity .
    • Tools : Use RevMan or R’s metafor package to calculate pooled effect sizes and assess publication bias via funnel plots .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。